molecular formula C21H18N2O3S B2606440 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 313226-56-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2606440
CAS No.: 313226-56-1
M. Wt: 378.45
InChI Key: DHROAJGUDBTWBY-UHFFFAOYSA-N
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Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide (CAS 313226-56-1) is a small molecule benzothiazole carboxamide with a molecular formula of C21H18N2O3S and a molecular weight of 378.44 g/mol . Benzothiazole derivatives are a significant scaffold in medicinal chemistry, extensively investigated for their antimicrobial potential. Recent research on structurally related N-(6-substituted-1,3-benzothiazol-2yl) acetamide compounds has demonstrated consistent and significant antibacterial and antifungal activities, with some derivatives showing potent activity against Gram-positive and Gram-negative bacteria at low minimum inhibitory concentration (MIC) values . Furthermore, novel benzothiazole-2-carboxamide derivatives are also being explored as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases such as Parkinson's and Alzheimer's . The structure features a naphthalene ring system, which can contribute to interactions with biological targets through π-stacking. This product is intended for research purposes such as in vitro bioactivity screening, target identification, mechanism of action studies, and as a building block in the synthesis of novel chemical entities. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-26-15-8-9-17-19(12-15)27-21(22-17)23-20(24)16-10-13-6-4-5-7-14(13)11-18(16)25-2/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHROAJGUDBTWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-ethoxy-1,3-benzothiazole and 3-methoxynaphthalene-2-carboxylic acid. The synthesis may proceed through the following steps:

    Formation of the Benzothiazole Intermediate: The 6-ethoxy-1,3-benzothiazole is synthesized through a cyclization reaction involving 2-aminothiophenol and ethyl bromoacetate.

    Coupling Reaction: The benzothiazole intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following benzothiazole derivatives share structural similarities with the target compound, differing primarily in substituents and appended moieties:

Compound Name Substituents/Modifications Key Features Biological Activity Reference
Z14 (ZINC27742665) 6-ethoxy-benzothiazole linked to 5-bromo-2-methylsulfanyl-pyrimidine-4-carboxamide Bromine and methylthio groups enhance steric bulk and potential halogen bonding. Not explicitly stated, but pyrimidine-carboxamide derivatives often target enzymes (e.g., kinases, gyrases).
2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide Adamantyl group and methoxy substitution Adamantane enhances hydrophobicity and receptor binding; methoxy improves solubility. Antimicrobial (DNA gyrase inhibition inferred from docking studies).
BTC-j 6-methoxy-benzothiazole with pyridine-3-yl amino acetamide Pyridine amino group facilitates hydrogen bonding. Antibacterial (MIC: 3.125 µg/mL against E. coli).
EP 3 348 550A1 Derivatives Variants include trifluoromethyl, nitro, and substituted phenyl acetamides Fluorine and trifluoromethyl groups increase metabolic stability. Patent claims suggest CNS or antimicrobial applications.

Key Structural Trends :

  • Substituent Position : Ethoxy/methoxy at the 6-position of benzothiazole is common in bioactive analogs, optimizing steric and electronic effects .
  • Naphthalene vs. Pyrimidine/Phenyl Cores : The naphthalene group in the target compound may enhance π-π stacking interactions compared to smaller aromatic systems in analogs like Z14 .

Antimicrobial Activity :

  • BTC-j (MIC 3.125 µg/mL against E. coli) and BTC-r (6-nitro substitution) demonstrate that electron-withdrawing groups (e.g., nitro) enhance activity against Gram-negative bacteria .
  • Z14 and similar pyrimidine-carboxamides may target DNA gyrase, analogous to fluoroquinolones, though direct evidence is lacking .

Anticonvulsant Activity :

  • Semicarbazone-linked benzothiazoles (e.g., 4g, 4i ) show 100% protection in MES models at 30 mg/kg, suggesting the carboxamide group in the target compound could similarly modulate CNS targets .

Physicochemical Properties :

  • LogP and Solubility: The ethoxy and methoxy groups in the target compound likely confer moderate LogP (~3–4), balancing membrane permeability and aqueous solubility.
  • Hydrogen Bonding: The carboxamide and methoxy groups provide H-bond donors/acceptors, critical for target engagement (e.g., DNA gyrase interactions in ).

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C21H18N2O3S and a molecular weight of 378.45 g/mol. Its structure features a benzothiazole ring fused with a naphthalene moiety, which is significant for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H18N2O3S
Molecular Weight378.45 g/mol

The mechanism of action of this compound involves its interaction with various molecular targets. The benzothiazole component is known to interact with enzymes and receptors, potentially inhibiting their activity. Additionally, the naphthalene moiety may allow the compound to intercalate with DNA, influencing gene expression and cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : Demonstrated significant inhibition at concentrations as low as 25 µg/mL.
  • Escherichia coli : Showed moderate activity with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The proposed mechanisms include:

  • Cell Cycle Arrest : Induction of G1 phase arrest.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

In a comparative study, the compound showed greater efficacy than standard chemotherapeutics like doxorubicin in specific cancer models.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Activity

In another research project focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The study concluded that this compound could serve as a promising candidate for further development in cancer therapeutics due to its selective toxicity towards tumor cells while sparing normal cells.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

Compound NameAntimicrobial ActivityAnticancer Activity
N-(6-methoxybenzothiazol-2-yl)acetamideModerateLow
Benzothiazole derivative AHighModerate
N-(6-chloro-benzothiazol) derivativeLowHigh

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